
4-Nitroanilin-2,3,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroaniline-2,3,5,6-D4 is a deuterated derivative of 4-nitroaniline, which is a yellow crystalline solid primarily used as an intermediate in the production of dyes, pigments, and pharmaceuticals . This compound bears a distinctive molecular structure, with four deuterium atoms strategically substituted within its nitroaniline framework . It plays a crucial role in various scientific applications, particularly in research involving isotope tracing, chemical kinetics, and environmental studies .
Molecular Structure Analysis
4-Nitroaniline-2,3,5,6-D4 has a molecular weight of 142.15 g/mol and a molecular formula of C₆H₂D₄N₂O₂ . It is an aromatic amine that contains a nitro group (-NO2) attached to the aromatic ring. The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .Chemical Reactions Analysis
4-Nitroaniline-2,3,5,6-D4 is primarily used in the Pharmaceutical Industry and Drug Discovery . A study has shown that 4-Nitroaniline can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .Physical And Chemical Properties Analysis
4-Nitroaniline-2,3,5,6-D4 is a solid under normal conditions . It is stable under normal conditions but may be reactive under certain conditions .Wissenschaftliche Forschungsanwendungen
Stoffwechseltracer
4-Nitroanilin-2,3,5,6-D4 wird als Stoffwechseltracer verwendet . Dies bedeutet, dass es zur Verfolgung der Stoffwechselprozesse der nicht-markierten Verbindung in biologischen Systemen verwendet werden kann .
Analytischer Chemie-Standard
In der analytischen Chemie wird this compound als Standard für die quantitative Analyse der nicht-markierten Verbindung verwendet . Die deuterierte Verbindung kann genau gemessen und zur Kalibrierung analytischer Instrumente verwendet werden .
Herstellung von p-Phenylendiamin
4-Nitroanilin kann zur Herstellung von p-Phenylendiamin unter Verwendung verschiedener katalytischer Systeme verwendet werden . Diese Verbindung findet Anwendung bei der Herstellung von Farbstoffen, Arzneimitteln und Polymeren.
Optoelektronische Anwendungen
Poly (4-nitroanilin) Dünnschichten: werden für optoelektronische Anwendungen verwendet . Diese Filme können in Geräten verwendet werden, die Licht erzeugen, detektieren und kontrollieren, darunter Leuchtdioden (LEDs), Laser, Fotodioden usw. .
Schadstoffentfernung
4-Nitroanilin ist ein häufiger organischer Schadstoff, der bei der Herstellung und Verarbeitung einer Vielzahl von Industrieprodukten freigesetzt wird . Forschungen wurden zum Einsatz eines Emulsions-Flüssigmembranprozesses zur Entfernung von 4-Nitroanilin aus wässrigen Lösungen durchgeführt .
Katalysator in chemischen Reaktionen
Die Ergebnisse zeigten, dass der Katalysator 4-Nitroanilin zu para-Phenylendiamin (p-PDA) und 2-Nitroanilin zu ortho-Phenylendiamin (o-PDA) katalysierte
Safety and Hazards
Wirkmechanismus
Target of Action
4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline
Mode of Action
It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Biochemical Pathways
For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .
Pharmacokinetics
It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .
Result of Action
4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Action Environment
It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .
Biochemische Analyse
Biochemical Properties
4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Nitroaniline-2,3,5,6-D4 to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
4-Nitroaniline-2,3,5,6-D4 has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, 4-Nitroaniline-2,3,5,6-D4 can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 4-Nitroaniline-2,3,5,6-D4 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 4-Nitroaniline-2,3,5,6-D4 can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitroaniline-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to 4-Nitroaniline-2,3,5,6-D4 in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Nitroaniline-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of 4-Nitroaniline-2,3,5,6-D4 have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .
Metabolic Pathways
4-Nitroaniline-2,3,5,6-D4 is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Nitroaniline-2,3,5,6-D4 is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 4-Nitroaniline-2,3,5,6-D4 within tissues can also be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-Nitroaniline-2,3,5,6-D4 can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of 4-Nitroaniline-2,3,5,6-D4 can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

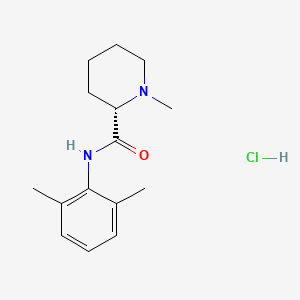
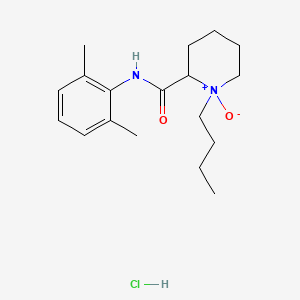
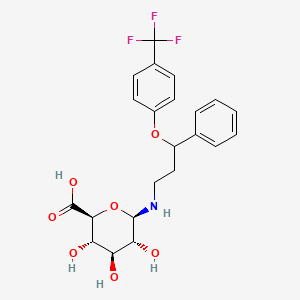


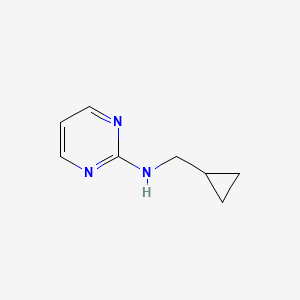
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
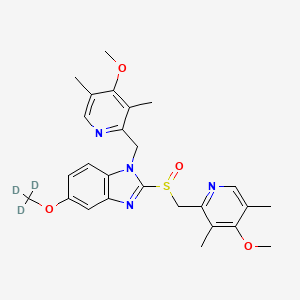
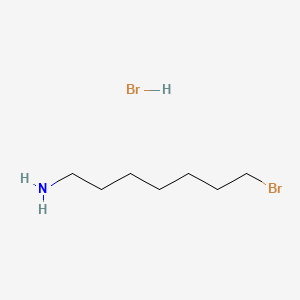


![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)